molecular formula C8H12N2O3S B020046 3-Amino-alpha-(methylamino)toluene-4-sulphonic acid CAS No. 19659-80-4

3-Amino-alpha-(methylamino)toluene-4-sulphonic acid

Cat. No. B020046
CAS RN: 19659-80-4
M. Wt: 216.26 g/mol
InChI Key: RCSKWERUNIWHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-alpha-(methylamino)toluene-4-sulphonic acid, also known as Methyl Red, is an organic compound widely used as an indicator in various chemical experiments. It is a member of the azo dye family, and its color changes from red to yellow as the pH of the solution shifts from acidic to basic. Methyl Red is synthesized through a complex process that involves multiple steps and requires advanced laboratory equipment and expertise.

Mechanism Of Action

3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red works as an indicator by changing color in response to changes in pH. In acidic solutions, 3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red is red, while in basic solutions, it is yellow. This color change occurs due to the ionization of the sulfonic acid group in 3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red, which is affected by the pH of the solution.

Biochemical And Physiological Effects

3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red is not known to have any significant biochemical or physiological effects on living organisms. However, it can be toxic if ingested or inhaled and can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red is a reliable and widely used indicator in various chemical experiments. Its color change is easily visible, and it is relatively inexpensive to produce. However, 3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red has some limitations. It is not suitable for use in solutions with pH values outside its detection range (4.4-6.2), and it can be affected by interfering substances in the sample.

Future Directions

There are several potential future directions for research involving 3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red. One area of interest is the development of new indicators with improved sensitivity and specificity for use in various chemical and biological experiments. Another area of interest is the synthesis of new organic compounds using 3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red as a starting material. Additionally, further research could be conducted to explore the potential toxic effects of 3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red and to develop safer alternatives for use in laboratory experiments.

Synthesis Methods

The synthesis of 3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red involves multiple steps and requires advanced laboratory equipment and expertise. The first step involves the nitration of toluene to form 2-nitrotoluene, which is then reduced to 2-aminotoluene. The resulting compound is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N-methyl-1-naphthylamine-4-sulfonic acid to form 3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red. The final product is then purified through recrystallization and filtration.

Scientific Research Applications

3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red is widely used as an indicator in various chemical experiments, including acid-base titrations and pH measurements. It is also used as a biological stain to detect bacterial growth in microbiology experiments. Additionally, 3-Amino-alpha-(methylamino)toluene-4-sulphonic acid Red has been used in the synthesis of other organic compounds, such as azo dyes and pharmaceuticals.

properties

CAS RN

19659-80-4

Product Name

3-Amino-alpha-(methylamino)toluene-4-sulphonic acid

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-amino-4-(methylaminomethyl)benzenesulfonic acid

InChI

InChI=1S/C8H12N2O3S/c1-10-5-6-2-3-8(7(9)4-6)14(11,12)13/h2-4,10H,5,9H2,1H3,(H,11,12,13)

InChI Key

RCSKWERUNIWHAD-UHFFFAOYSA-N

SMILES

CNCC1=CC(=C(C=C1)S(=O)(=O)O)N

Canonical SMILES

CNCC1=CC(=C(C=C1)S(=O)(=O)O)N

Other CAS RN

19659-80-4

Origin of Product

United States

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